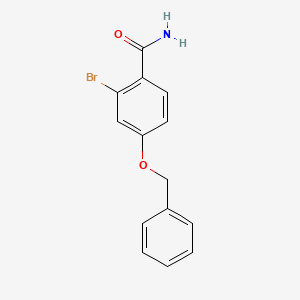

4-(Benzyloxy)-2-bromobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

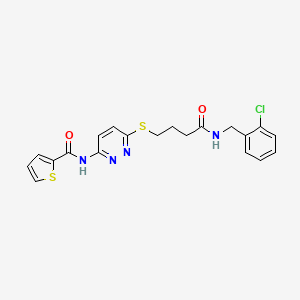

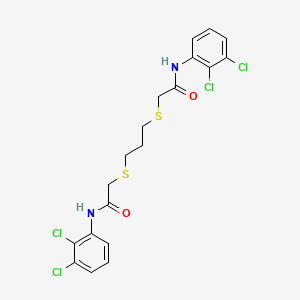

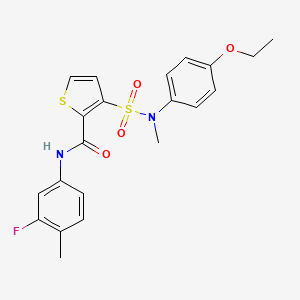

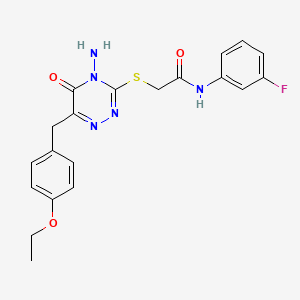

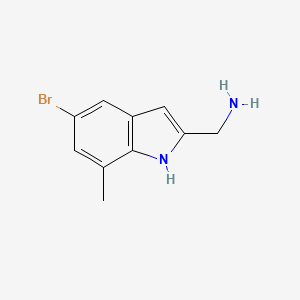

“4-(Benzyloxy)-2-bromobenzamide” is likely a compound that contains a benzamide group, which is a common moiety in pharmaceutical drugs and is known to have bioactive properties . The “benzyloxy” and “bromine” groups attached to the benzene ring could potentially alter the compound’s properties and bioactivity.

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through condensation reactions or functional group transformations . For instance, benzyloxy groups can be introduced through a reaction with benzyl alcohol in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzene ring core with amide, benzyloxy, and bromine substituents. The positions and orientations of these groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactivity of “this compound” would depend on its functional groups. The bromine atom could potentially undergo nucleophilic substitution reactions, while the amide group might participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

4-(Benzyloxy)-2-bromobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective inhibitor of PKB, with an IC50 value of around 50 nM. Inhibition of PKB has been shown to have potential therapeutic benefits in a variety of diseases, including cancer, diabetes, and cardiovascular disorders. This compound has been used in several studies to investigate the role of PKB in various cellular processes, including cell growth, proliferation, and survival.

Mécanisme D'action

Target of Action

It is structurally similar to monobenzone , a compound known to target melanocytes . Melanocytes are cells primarily responsible for the production of melanin, the pigment that gives color to our skin, hair, and eyes .

Mode of Action

4-(Benzyloxy)-2-bromobenzamide, like Monobenzone, may exert its effects by increasing the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation .

Biochemical Pathways

Given its potential similarity to monobenzone, it might influence the melanogenesis pathway, which involves the synthesis of melanin in melanocytes .

Result of Action

Based on its potential similarity to monobenzone, it might cause depigmentation by increasing the excretion of melanin from melanocytes and potentially causing their destruction .

Avantages Et Limitations Des Expériences En Laboratoire

4-(Benzyloxy)-2-bromobenzamide has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity as a PKB inhibitor. It has been shown to be more potent and selective than other PKB inhibitors such as LY294002 and wortmannin. Another advantage is its relatively simple synthesis method, which allows for easy and cost-effective production. However, one of the limitations is its low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, its potential toxicity and off-target effects need to be carefully evaluated before use in vivo.

Orientations Futures

There are several future directions for the study of 4-(Benzyloxy)-2-bromobenzamide. One potential direction is the development of more potent and selective PKB inhibitors based on the structure of this compound. Another direction is the investigation of the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Furthermore, the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disorders, needs to be further explored. Finally, the potential toxicity and off-target effects of this compound need to be carefully evaluated in vivo to determine its safety for clinical use.

Méthodes De Synthèse

The synthesis of 4-(Benzyloxy)-2-bromobenzamide involves the reaction of 2-bromobenzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation and results in the formation of this compound as a white solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-4-phenylmethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJKKIIFSNBNLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B2786806.png)

![6-Chloroimidazo[1,5-a]pyrazine](/img/structure/B2786821.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)acetamide](/img/structure/B2786823.png)